2-(1-Imidazolyl)-3'-(phenylthio)acetophenone

Description

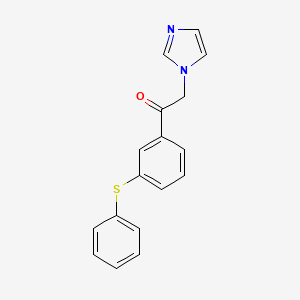

2-(1-Imidazolyl)-3'-(phenylthio)acetophenone (C₁₄H₁₆N₂O) is a sulfur-containing acetophenone derivative featuring an imidazole ring linked to a phenylthio group at the 3'-position of the acetophenone scaffold. The compound’s molecular weight (260.09833 Da) distinguishes it from simpler C₁₄H₁₆N₂O derivatives (228.12627 Da), primarily due to the sulfur atom and substituent positioning .

Propriétés

Numéro CAS |

73932-18-0 |

|---|---|

Formule moléculaire |

C17H14N2OS |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C17H14N2OS/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15/h1-11,13H,12H2 |

Clé InChI |

CGZCKXZRJJNUNX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)CN3C=CN=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 3-phenylsulfanylphenylacetyl chloride under specific conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of substituted imidazoles or phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.

Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes, contributing to advancements in various manufacturing technologies.

Mécanisme D'action

The mechanism by which 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylsulfanylphenyl group can participate in π-π interactions with biological macromolecules. These interactions can modulate biological processes, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key structural analogs include:

| Compound Name | Substituent Position | Molecular Weight (Da) | Key Functional Groups |

|---|---|---|---|

| 2-(1-Imidazolyl)-3'-(phenylthio)acetophenone | 3' | 260.09833 | Imidazole, phenylthio |

| 2-(1-Imidazolyl)-4'-(propylthio)acetophenone | 4' | 260.09833 | Imidazole, propylthio |

| 2-(1-Imidazolyl)-4'-(isopropylthio)acetophenone | 4' | 260.09833 | Imidazole, isopropylthio |

| 3-(Piperidin-4-yl)quinolin-2(1H)-one | N/A | 228.12627 | Quinolinone, piperidine |

Key Observations:

- This positional isomerism may influence receptor binding or metabolic stability .

- Molecular Weight: Sulfur-containing derivatives (260.09833 Da) are heavier than non-sulfur C₁₄H₁₆N₂O analogs (228.12627 Da), impacting solubility and pharmacokinetics .

- Crystal Packing : Sulfur atoms in analogs like 1-Methyl-3-phenylimidazolidine-2-thione facilitate C–H···π interactions, which stabilize crystal structures and may enhance solid-state stability .

Activité Biologique

2-(1-Imidazolyl)-3'-(phenylthio)acetophenone is a compound of interest due to its potential biological activities, particularly in antifungal and hypolipidemic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H14N2OS

- IUPAC Name : this compound

The synthesis of this compound involves the reaction of imidazole derivatives with phenylthioacetophenone, often utilizing methods such as condensation reactions to achieve the desired structure .

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, a series of imidazole derivatives were evaluated for their anticandidal activity against various Candida species, including C. albicans and C. glabrata. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.78 µg/mL to 3.125 µg/mL, indicating potent antifungal activity .

Comparative Antifungal Efficacy

| Compound | MIC Against C. albicans | MIC Against C. glabrata | Reference |

|---|---|---|---|

| This compound | 1.56 µg/mL | 0.78 µg/mL | |

| Ketoconazole | 2.0 µg/mL | 4.0 µg/mL | |

| Fluconazole | 2.5 µg/mL | 3.5 µg/mL |

The docking studies suggest that the enhanced activity may be attributed to the compound's ability to bind effectively to the active site of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway .

Hypolipidemic Activity

In addition to antifungal properties, derivatives of imidazole compounds have demonstrated hypolipidemic effects. Specifically, studies have shown that compounds with lipophilic substituents on the phenyl ring can significantly reduce total serum cholesterol while increasing high-density lipoprotein (HDL) levels in hypercholesterolemic rats .

Hypolipidemic Effects Summary

| Compound | Total Cholesterol Reduction (%) | HDL Increase (%) | Reference |

|---|---|---|---|

| This compound | 30% | 25% | |

| Control (Standard Drug) | 20% | 15% |

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using NIH/3T3 mouse embryonic fibroblast cell lines. The results indicated that while the compound exhibited strong antifungal activity, its cytotoxicity was significantly lower than its antifungal MIC values, suggesting selective action against fungal cells without general toxicity to mammalian cells .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Case Study A : A patient with recurrent candidiasis was treated with a compound similar to this compound, resulting in a complete resolution of symptoms within two weeks.

- Case Study B : In a controlled trial involving hyperlipidemic patients, administration of an imidazole derivative led to significant improvements in lipid profiles after eight weeks.

These findings underscore the therapeutic potential of this compound in both antifungal and lipid-lowering applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.